1,2,3-Trimethylbenzene

Vue d'ensemble

Description

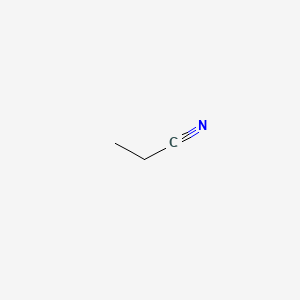

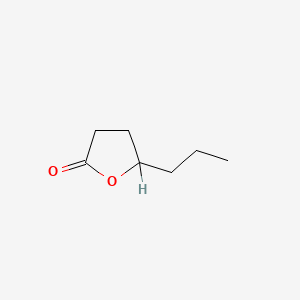

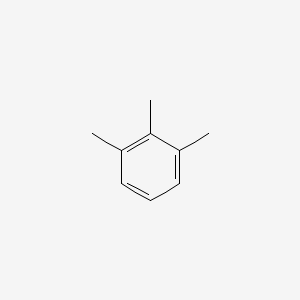

1,2,3-Trimethylbenzene is an organic compound with the chemical formula C6H3(CH3)3. It is classified as an aromatic hydrocarbon and is a flammable colorless liquid. It is nearly insoluble in water but soluble in organic solvents. It occurs naturally in coal tar and petroleum .

Synthesis Analysis

This compound is produced during petroleum refining and production of aromatic hydrocarbons with nine carbons (i.e., C9 aromatic fraction) .Molecular Structure Analysis

The molecular formula of this compound is C9H12. The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

This compound can be degraded by OH radicals via abstraction, addition, and substitution mechanisms . The rate constants of the OH reactions with this compound were derived as k OH = 3.61 × 10 −12 cm 3 s −1 exp(620 ± 80 K/T) .Physical And Chemical Properties Analysis

This compound is a clear, colorless liquid with a distinctive, aromatic odor. It has a boiling point of 349°F and a freezing point of -14°F. Its solubility in water is low, and it has a vapor pressure of 1 mmHg at 62°F. The specific gravity of this compound is 0.89 .Mécanisme D'action

Target of Action

1,2,3-Trimethylbenzene, also known as Hemimellitene or Hemellitol, is an organic compound classified as an aromatic hydrocarbon It is known to interact with various biological systems, including the nervous and respiratory systems .

Mode of Action

It is known that the atmospheric oxidation of trimethylbenzenes is mainly initiated by the OH radical, and the bicyclic peroxy radical (BPR) is a key intermediate during the oxidation

Biochemical Pathways

It is known that the compound plays a significant role in the production of tropospheric ozone and secondary organic aerosols (soa) . The detailed gas-phase chemical processes, including the degradation mechanism of trimethylbenzenes, can be described by MCMv3.1, the Master Chemical Mechanism version 3.1 .

Pharmacokinetics

It is known that humans are exposed to these isomers primarily through breathing air containing tmb vapors, although ingestion through food or drinking water is also possible .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the nervous and respiratory systems. Effects on the nervous system, including cognitive effects and decreased pain sensitivity, are the most widely observed effects in animals . Effects on other systems, including the respiratory and hematological systems, have also been observed in animals .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. As a volatile hydrocarbon, it is primarily present in the air, and humans are exposed to it mainly through inhalation . The compound is also found in vehicle emissions, as the majority of the C9 fraction is used as a component of gasoline . Therefore, factors such as air quality and proximity to traffic can influence exposure levels.

Safety and Hazards

1,2,3-Trimethylbenzene is considered hazardous. It can cause irritation to the eyes, skin, nose, throat, and respiratory system. It can also cause bronchitis, hypochromic anemia, headache, drowsiness, lassitude (weakness, exhaustion), dizziness, nausea, incoordination, vomiting, confusion, and chemical pneumonitis (aspiration liquid) .

Orientations Futures

Propriétés

IUPAC Name |

1,2,3-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12/c1-7-5-4-6-8(2)9(7)3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGHSUNMUKGBRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047769 | |

| Record name | 1,2,3-Trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear, colorless liquid with a distinctive, aromatic odor. | |

| Record name | Benzene, trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TRIMETHYLBENZENE, MIXED ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/326 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

329-349 °F | |

| Record name | TRIMETHYLBENZENE, MIXED ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/326 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

44 to 53 °C (closed cup), 112-122 °F | |

| Record name | TRIMETHYLBENZENES | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6830 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYLBENZENE, MIXED ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/326 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Density |

0.86-0.89 | |

| Record name | TRIMETHYLBENZENE, MIXED ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/326 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

varies | |

| Record name | TRIMETHYLBENZENE, MIXED ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/326 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

CAS RN |

526-73-8, 25551-13-7 | |

| Record name | 1,2,3-Trimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hemimellitene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hemimellitene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hemimellitene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3-Trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-TRIMETHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK4R7UPH6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMETHYLBENZENES | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6830 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYLBENZENE, MIXED ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/326 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-77 - (-)14 °F | |

| Record name | TRIMETHYLBENZENE, MIXED ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/326 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1,2,3-trimethylbenzene?

A1: this compound has the molecular formula C9H12 and a molecular weight of 120.19 g/mol.

Q2: How can this compound and its isomers be identified spectroscopically?

A2: Spectroscopic techniques like Gas Chromatography-Mass Spectrometry (GC/MS) are effective for identifying and quantifying this compound and its isomers in various matrices, including cigarette smoke [], neem seed oil [], and environmental samples [, , , ]. Additionally, pulsed laser flash photolysis with infrared detection can differentiate the bonding modes of this compound and other arenes to metal carbonyls based on their carbonyl stretching frequencies [].

Q3: Is there a way to differentiate 2,3 and 2,6-dimethylbenzyl radicals generated from this compound?

A3: Yes, the visible vibronic bands of 2,3 and 2,6-dimethylbenzyl radicals, generated from this compound in corona discharge, have been successfully resolved and assigned using a combination of spectroscopic data from known precursors, this compound vibrational data, and ab initio calculations [].

Q4: How does the presence of methyl substituents affect the reactivity of this compound in catalytic reactions?

A4: Research shows that neighboring methyl groups in this compound have an accelerating effect on demethylation rates during catalytic hydrogenolysis. This is attributed to modified superdelocalizability in the z-direction for radical aromatic intermediates [].

Q5: Can this compound undergo isomerization reactions? What catalysts are effective for this process?

A5: Yes, this compound can isomerize to 1,2,4-trimethylbenzene in the presence of catalysts like HY zeolite [] and graphite-sulfuric acid [].

Q6: What are the major reaction pathways for this compound over HY zeolite, and what are their kinetic orders?

A6: Over HY zeolite, this compound undergoes isomerization (first-order kinetics) to form 1,2,4-trimethylbenzene and disproportionation (second-order kinetics) to produce xylene isomers and tetramethylbenzene isomers [].

Q7: Can polyiodo derivatives of this compound be synthesized? What is their significance?

A7: Yes, a complete set of diiodo and triiodo derivatives of this compound has been synthesized []. These polyiodo derivatives serve as valuable tools for characterizing polyalkylbenzenes and their derivatives.

Q8: What are the toxicological effects of this compound in rats following subchronic inhalation exposure?

A8: Subchronic inhalation exposure to this compound in rats has been shown to cause low systemic toxicity, with effects observed primarily in the liver and lungs at higher concentrations [].

Q9: How does this compound compare to its isomers, pseudocumene and mesitylene, in terms of neurotoxic effects in rats?

A9: Studies in rats indicate that hemimellitene exhibits more pronounced neurotoxic effects compared to pseudocumene and mesitylene, causing significant disturbances in motor function and pain sensitivity following acute and subchronic inhalation exposures [, , ].

Q10: Does exposure to low concentrations of this compound affect the behavior of rats?

A10: Yes, inhalation exposure of rats to this compound at concentrations close to the occupational exposure limit (25 ppm) can lead to long-lasting behavioral changes, including impaired learning and altered pain sensitivity [, ]. Interestingly, a nonlinear concentration-effect relationship has been observed, suggesting complex interactions with biological systems [].

Q11: Can exposure to this compound affect the response to psychostimulants like amphetamine in rats?

A11: Research suggests that exposure to this compound can increase the behavioral sensitivity to amphetamine in rats and enhance the development of behavioral sensitization upon repeated amphetamine treatment [].

Q12: Is this compound found in the environment? What are its potential sources?

A12: Yes, this compound has been detected in various environmental samples, including industrial wastewater [] and ambient air [, ]. Potential sources include industrial emissions, solvent usage, and vehicle emissions.

Q13: What is the role of this compound in ozone and secondary organic aerosol formation?

A13: this compound, along with other aromatic hydrocarbons, plays a significant role in the formation of both ozone and secondary organic aerosols (SOA) in the atmosphere [, ]. Its contribution to ozone formation potential increases during periods of high ozone pollution [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.